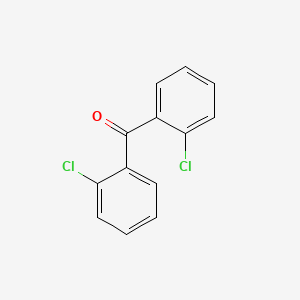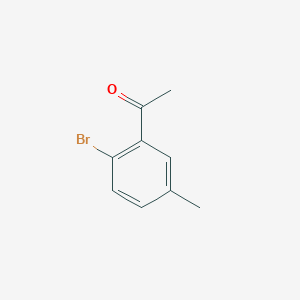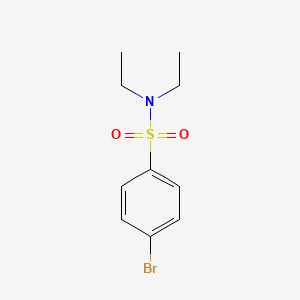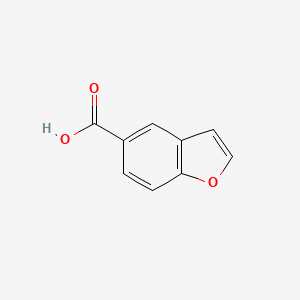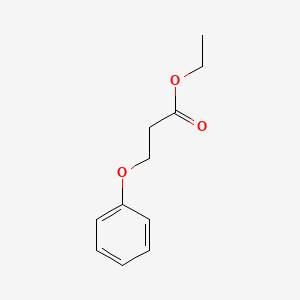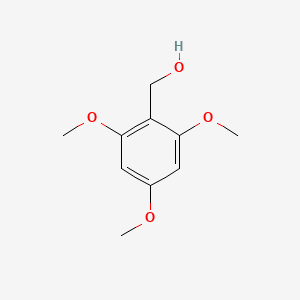
(2,4,6-Trimethoxyphenyl)methanol
Descripción general
Descripción
“(2,4,6-Trimethoxyphenyl)methanol” is a chemical compound with the molecular formula C10H14O4 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 198.22 g/mol .Aplicaciones Científicas De Investigación
Bio-Oil Upgrading
(2,4,6-Trimethoxyphenyl)methanol and related compounds are studied for their role in bio-oil upgrading. Research shows that aromatic ethers like 1,2,4-trimethoxybenzene, which have structural similarities to this compound, demonstrate high conversion rates and contribute to the production of hydrocarbons and coke during the upgrading process. These findings are significant in understanding the role of such compounds in bio-oil processing and catalyst applications (Bertero & Sedran, 2013).
Synthesis and Bromination Studies
Studies on the bromination of compounds structurally similar to this compound, like (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, provide insights into the selective O-demethylation processes. These findings are crucial for understanding the chemical behavior of methoxy group substitutions in complex organic molecules and have implications in synthetic chemistry (Çetinkaya et al., 2011).
Hydrocarbon Conversion
The conversion of methanol to hydrocarbons, a process related to the applications of this compound, has been a subject of extensive research. Studies reveal that methanol can be converted into hydrocarbons like ethene and propene over zeolite catalysts. This conversion process, involving methanol and similar compounds, plays a significant role in the petrochemical industry and for the development of renewable energy sources (Svelle et al., 2006).
Novel Synthesis Methods
Membrane Dynamics
The effects of methanol on membrane dynamics have been studied, particularly in relation to lipid dynamics in biological and synthetic membranes. These studies are crucial for understanding the role of methanol and similar compounds in altering membrane properties, which is essential in biochemistry and pharmacology (Nguyen et al., 2019).
Organosilicon Chemistry
This compound and its derivatives have been used as protecting groups in organosilicon chemistry. This application is significant for the synthesis of various organosilicon compounds, which are important in materials science, pharmaceuticals, and chemical synthesis (Popp et al., 2007).
Methanol Conversion and Sensing
Research on methanol conversion to olefins and its detection as a solvent highlights the importance of methanol and its derivatives in industrial chemistry and environmental monitoring. Studies on methanol sensing and conversion processes provide insights into the efficient use of methanol as a chemical feedstock and its environmental impact (Qi et al., 2020)
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds containing the trimethoxyphenyl group, which is present in (2,4,6-trimethoxyphenyl)methanol, have been known to inhibit several protein targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that the trimethoxyphenyl group plays a critical role in the fitting of certain analogs into the binding sites of their target proteins . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the function of these proteins.
Biochemical Pathways
Given the known targets of the trimethoxyphenyl group, it can be inferred that this compound may affect pathways involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β . These proteins play roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug transport, and cell growth, respectively.
Result of Action
Given the known targets of the trimethoxyphenyl group, it can be inferred that this compound may have potential anti-cancer, anti-fungal, anti-bacterial, and anti-viral effects .
Action Environment
It is known that the experimental results of similar compounds may be affected by many factors .
Propiedades
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXXBVNHYJQNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345198 | |
| Record name | (2,4,6-Trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61040-78-6 | |
| Record name | (2,4,6-Trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of (2,4,6-trimethoxyphenyl)methanol contribute to the stability of its derived carbenium ions?
A1: The abstract highlights the remarkable stability of both tris(2,4,6-trimethoxyphenyl)carbenium [] and bis(2,4,6-trimethoxyphenyl)carbenium [] salts. This stability can be attributed to the presence of the 2,4,6-trimethoxyphenyl (Φ′) groups. The three methoxy groups (-OCH3) on each phenyl ring provide significant electron donation through resonance. This electron donation stabilizes the positive charge on the carbenium ion, making it less reactive than typical carbenium ions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



